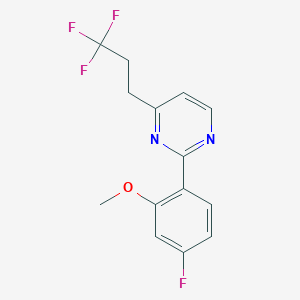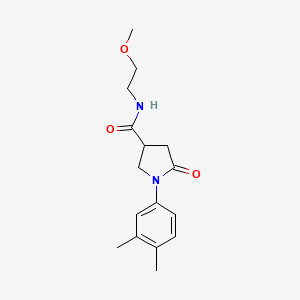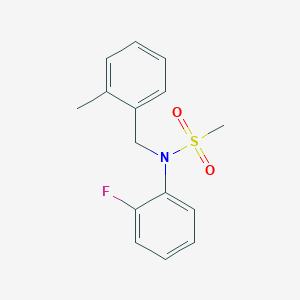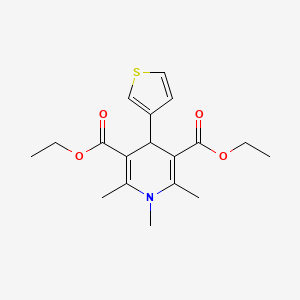![molecular formula C20H17ClFNO4 B5297930 4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B5297930.png)
4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. This compound is also known as CP-55940 and is classified as a synthetic cannabinoid. It is a potent agonist of the cannabinoid receptors and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
CP-55940 acts as a potent agonist of the cannabinoid receptors, which are present throughout the body. These receptors are involved in various physiological processes such as pain perception, inflammation, and immune function. CP-55940 binds to these receptors and activates them, leading to the biochemical and physiological effects observed.
Biochemical and Physiological Effects:
CP-55940 has been found to have several biochemical and physiological effects. It has potent analgesic properties and has been shown to be effective in the treatment of chronic pain. It also has anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory disorders such as arthritis. CP-55940 has also been found to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
CP-55940 has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors and has been extensively studied for its biochemical and physiological effects. However, it also has limitations, such as its potential for toxicity and the need for careful dosing.
Orientations Futures
There are several future directions for research on CP-55940. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Another area of interest is its potential use in the treatment of various types of cancer. Further research is also needed to fully understand the biochemical and physiological effects of CP-55940 and its potential for toxicity.
Méthodes De Synthèse
The synthesis of CP-55940 is a complex process that involves several steps. The first step involves the reaction of 4-chloro-2-nitrophenyl 4-morpholinecarboxylate with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate. This reaction produces an intermediate compound that is then treated with a reducing agent such as palladium on carbon to yield CP-55940.
Applications De Recherche Scientifique
CP-55940 has been extensively studied for its potential applications in various fields. It has been found to have potent analgesic, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
Propriétés
IUPAC Name |
[4-chloro-2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO4/c21-15-4-8-19(27-20(25)23-9-11-26-12-10-23)17(13-15)18(24)7-3-14-1-5-16(22)6-2-14/h1-8,13H,9-12H2/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOVQRYQKAAQDI-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5297854.png)


![N,N-dimethyl-4-{4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-1-phthalazinyl}benzamide](/img/structure/B5297872.png)
![N-(2-ethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5297899.png)
![5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5297907.png)
![3-({4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5297919.png)

![6-acetyl-5-(2,4-dimethoxyphenyl)-2-(4-fluorobenzylidene)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5297936.png)
![N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5297943.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-phenylpiperazine](/img/structure/B5297947.png)
![2-methyl-5-[1-(2-oxobutanoyl)piperidin-3-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5297959.png)
![1-(4-fluorobenzyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5297963.png)